molecular formula C13H12N2O4S2 B11292654 N-(furan-2-ylmethyl)-3-hydroxy-2H-1,4-benzothiazine-6-sulfonamide

N-(furan-2-ylmethyl)-3-hydroxy-2H-1,4-benzothiazine-6-sulfonamide

Cat. No.: B11292654
M. Wt: 324.4 g/mol
InChI Key: NESFJKRNSZYVTN-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE-6-SULFONAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE-6-SULFONAMIDE typically involves multiple steps, starting with the preparation of the furan and benzothiazine intermediates. One common method involves the radical bromination of the methyl group of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This intermediate is then converted into the corresponding phosphonate using triethyl phosphite at elevated temperatures . Subsequent reactions with various aldehydes and desilylation steps yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE-6-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group in the benzothiazine ring can be reduced to form alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamide group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group in the benzothiazine ring may yield alcohols.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE-6-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE-6-SULFONAMIDE involves its interaction with various molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and benzothiazine rings may also interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(FURAN-2-YL)METHYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE-6-SULFONAMIDE is unique due to its combination of a furan ring, benzothiazine ring, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H12N2O4S2

Molecular Weight

324.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-oxo-4H-1,4-benzothiazine-6-sulfonamide

InChI

InChI=1S/C13H12N2O4S2/c16-13-8-20-12-4-3-10(6-11(12)15-13)21(17,18)14-7-9-2-1-5-19-9/h1-6,14H,7-8H2,(H,15,16)

InChI Key

NESFJKRNSZYVTN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)S(=O)(=O)NCC3=CC=CO3

Origin of Product

United States

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